molecular formula C21H23N3O B2783670 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole CAS No. 739308-87-3

2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2783670
CAS No.: 739308-87-3
M. Wt: 333.435
InChI Key: OWMZURNBQWWXQG-RMKNXTFCSA-N
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Description

2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core substituted with a morpholin-4-ylmethyl group and a phenylprop-2-en-1-yl group

Properties

IUPAC Name

4-[[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-7-18(8-3-1)9-6-12-24-20-11-5-4-10-19(20)22-21(24)17-23-13-15-25-16-14-23/h1-11H,12-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZURNBQWWXQG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the morpholin-4-ylmethyl group and the phenylprop-2-en-1-yl group through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole core and the phenylprop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-ylmethyl)phenylboronic acid
  • 2-methyl-3-[2-(morpholin-4-yl)ethoxy]phenol
  • 2-(morpholin-4-ylmethyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole stands out due to its unique combination of functional groups

Biological Activity

The compound 2-[(morpholin-4-yl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research studies and data.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H22N2OC_{20}H_{22}N_2O with a molecular weight of approximately 322.408 g/mol. It features a morpholine ring and a phenylpropene moiety attached to a benzodiazole core.

Synthesis Methods

The synthesis typically involves the reaction of morpholine with suitable phenylpropene derivatives under controlled conditions. Common solvents include ethanol and methanol, often requiring catalysts to enhance yield. The reaction is generally conducted under reflux to ensure complete conversion of reactants into the desired product.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-[(morpholin-4-yl)methyl]-1H-benzodiazole exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown high inhibition rates against various cancer cell lines. In one study, specific derivatives displayed IC50 values as low as 6.26 µM against HCC827 cells, indicating potent anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The binding affinity and subsequent inhibition of these targets lead to the observed antitumor effects.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several benzodiazole derivatives, including our compound of interest. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, showcasing their potential as antimicrobial agents .

Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines. The study reported that compounds with similar structures to 2-[(morpholin-4-yl)methyl]-1H-benzodiazole demonstrated cytotoxicity against leukemia cell lines, with IC50 values indicating effective dose-response relationships .

Data Table: Summary of Biological Activities

Activity Type IC50 Value (µM) Target Cell Line Reference
Antitumor6.26HCC827
Antimicrobial15 - 30Various bacterial strains
CytotoxicityVariableLeukemia cell lines

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